![molecular formula C6H4N2OS B12298887 4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12298887.png)
4aH-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of this compound endows it with a variety of biological activities, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) as a reagent . Additionally, a green synthesis method has been reported, which utilizes a catalytic four-component reaction involving a ketone, ethyl cyanoacetate, sulfur, and formamide .
Industrial Production Methods
Industrial production of this compound may leverage the aforementioned synthetic routes, with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
4aH-thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise as an antitubercular agent, anticancer agent, and anti-inflammatory agent.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4aH-thieno[2,3-d]pyrimidin-4-one varies depending on its specific application. In the context of its anticancer activity, the compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . It may also act as an enzyme inhibitor, targeting specific molecular pathways involved in disease progression .
Comparison with Similar Compounds
4aH-thieno[2,3-d]pyrimidin-4-one can be compared to other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidin-4-one and thieno[3,4-b]pyridine derivatives . These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the nature of the substituents. The unique positioning of the nitrogen atoms in this compound contributes to its distinct biological activities and makes it a valuable scaffold for drug development.
Similar Compounds
- Thieno[3,2-d]pyrimidin-4-one
- Thieno[3,4-b]pyridine derivatives
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives
Biological Activity
4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused thieno and pyrimidine ring system, which contributes to its reactivity and potential therapeutic applications. The following sections will explore its biological activities, including anticancer, antimicrobial, and kinase inhibition properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C6H5N3S with a molecular weight of approximately 152.18 g/mol. The presence of sulfur in the thieno ring and nitrogen in the pyrimidine ring enhances its biological activity and interaction with various biological targets.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance, a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were identified as potent inhibitors of Rho-associated protein kinases (ROCKs), which are implicated in cancer cell migration and invasion. The most potent derivative showed an IC50 value of 0.001 μM against ROCK II, indicating strong inhibitory effects on cancer cell signaling pathways .
In another study, derivatives of thieno[2,3-d]pyrimidin-4-one demonstrated significant cytotoxicity against various human tumor cell lines, suggesting their potential as novel anticancer agents .
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. A study synthesized several derivatives and evaluated their antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results showed promising antibacterial activity, with some derivatives displaying significant inhibition zones .
3. Kinase Inhibition
Thieno[2,3-d]pyrimidin-4-one derivatives have been extensively studied for their role as kinase inhibitors. These compounds target various kinases involved in cell signaling pathways that regulate cell proliferation and survival. For example, the aforementioned ROCK inhibitors derived from thieno[2,3-d]pyrimidin-4-one were shown to significantly alter cell morphology and migration in vitro .
The mechanism of action for this compound involves the inhibition of specific kinases that play critical roles in cellular processes such as the cell cycle and apoptosis. By inhibiting cyclin-dependent kinases (CDKs) and ROCKs, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .
Data Summary
Case Studies
- ROCK Inhibitors : A study published in 2020 highlighted the discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as novel ROCK inhibitors with potent activity against cancer cell lines . The structure-activity relationship (SAR) analysis led to the identification of compounds with remarkable potency.
- Antimicrobial Evaluation : Another investigation focused on synthesizing new derivatives of thieno[2,3-d]pyrimidin-4(3H)-one to evaluate their antimicrobial efficacy. The results confirmed that certain derivatives exhibited significant antibacterial and antifungal activities .
Properties
Molecular Formula |
C6H4N2OS |
---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4N2OS/c9-5-4-1-2-10-6(4)8-3-7-5/h1-4H |
InChI Key |
DHENDKMREYHXMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC=NC(=O)C21 |
Origin of Product |
United States |
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